Methyl Arabinopyranoside serves as a valuable building block for the synthesis of more complex carbohydrates like oligosaccharides and polysaccharides. These complex sugars play essential roles in biological processes, and researchers utilize Methyl Arabinopyranoside's protected hydroxyl groups (3 and 4 positions) to selectively attach other sugar units through glycosylation reactions. This allows for the creation of defined carbohydrate structures with specific functionalities for studying their biological interactions ().
The protected hydroxyl groups in Methyl Arabinopyranoside make it a useful tool for studying glycosylation reactions, which are the formation of glycosidic bonds between carbohydrates. By selectively modifying the remaining unprotected hydroxyl groups, researchers can investigate the influence of different sugar positions on the efficiency and stereoselectivity of glycosylation reactions. This information is crucial for developing new methods for synthesizing complex carbohydrates with desired properties ().
Methyl Arabinopyranoside can act as a probe for studying carbohydrate-binding proteins. These proteins play vital roles in various cellular processes, and researchers can leverage the molecule's specific structure to identify and characterize proteins that interact with arabinose-containing carbohydrates. By attaching a detectable label to Methyl Arabinopyranoside, researchers can monitor its binding to proteins in cell extracts or purified protein preparations, aiding in the discovery of novel carbohydrate-binding proteins ().
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is a carbohydrate derivative with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol. This compound features an isopropylidene group at the 3 and 4 positions of the D-arabinopyranoside structure, which enhances its stability and solubility in organic solvents. The presence of the methyl group at the anomeric position (C-1) makes it a useful building block in carbohydrate chemistry, particularly for oligosaccharide and polysaccharide synthesis .
The synthesis of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside typically involves:
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside serves as a valuable intermediate in:
Interaction studies involving Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside focus on its reactivity with other chemical species. It has been shown to participate in glycosylation reactions with various acceptors, leading to the formation of diverse glycosides. These interactions are crucial for understanding how carbohydrates can be modified to create compounds with desired biological activities or properties .
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside shares structural similarities with several other carbohydrate derivatives. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl β-D-arabinopyranoside | Lacks isopropylidene protection | More reactive due to unprotected hydroxyl groups |
Methyl α-D-glucopyranoside | Different sugar backbone | Typically used in different biological contexts |
Methyl 2-O-methyl-α-D-glucopyranoside | Contains methoxy group at C-2 | More soluble in non-polar solvents |
Methyl 3-O-methyl-β-D-arabinopyranoside | Methoxy group at C-3 | May exhibit different biological properties |
The uniqueness of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside lies primarily in its stability due to the isopropylidene protection at both C-3 and C-4 positions, making it a versatile intermediate for synthetic applications while retaining significant reactivity at the anomeric carbon .
Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside represents a protected carbohydrate derivative with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 grams per mole [1]. This compound features a pyranose ring structure consisting of a six-membered ring containing five carbon atoms and one oxygen atom [2]. The systematic name for this compound is β-D-Arabinopyranoside, methyl 3,4-O-(1-methylethylidene)- [1].
The stereochemical configuration of methyl 3,4-O-isopropylidene-β-D-arabinopyranoside is characterized by specific spatial arrangements of hydroxyl groups and the protective isopropylidene acetal. The β-configuration at the anomeric carbon (C1) positions the methyl glycosidic linkage in the equatorial orientation, which is thermodynamically favored for D-arabinose derivatives [3]. The D-stereochemistry follows the Fischer projection convention, with the hydroxyl group at the penultimate carbon (C4) positioned on the right side when the carbonyl group is at the top.
The isopropylidene protecting group forms a five-membered dioxolane ring that encompasses the hydroxyl groups at positions C3 and C4. This cyclic acetal introduces additional stereochemical considerations, as it can exist in different conformational states that influence the overall molecular geometry [4]. The formation of this protecting group occurs through condensation with acetone under acidic conditions, creating a ketal linkage that is stable under basic conditions but can be hydrolyzed under mild acidic conditions [5].
The anomeric configuration in methyl 3,4-O-isopropylidene-β-D-arabinopyranoside is β, meaning the methyl group at C1 is positioned equatorially relative to the pyranose ring [6]. This configuration is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, where the anomeric proton typically appears as a doublet with a coupling constant (J₁,₂) characteristic of equatorial-axial coupling relationships [7].
The pyranose ring predominantly adopts the ⁴C₁ chair conformation, which is the most thermodynamically stable arrangement for arabinopyranose derivatives [8]. In this conformation, the hydroxyl groups at C2 and C3 are positioned equatorially, while the hydroxyl group at C4 is axially oriented. The chair conformation minimizes steric interactions and maximizes the stability of the molecule through optimal bond angles and torsional arrangements [9].
Nuclear magnetic resonance studies have provided detailed insights into the conformational preferences of arabinopyranoside derivatives. The coupling constants between vicinal protons can be analyzed using the Karplus equation to determine dihedral angles and confirm the chair conformation [10]. For β-D-arabinopyranosides, the anomeric proton typically exhibits a large coupling constant (approximately 7-8 Hz) with H2, consistent with an axial-equatorial relationship in the ⁴C₁ chair conformation [6].
The isopropylidene protection at positions 3 and 4 introduces conformational constraints that further stabilize the ⁴C₁ chair form. The five-membered dioxolane ring formed by the protecting group adopts an envelope conformation that is compatible with the chair conformation of the pyranose ring [8]. This protective group effectively locks the C3 and C4 hydroxyl groups in specific spatial orientations, reducing conformational flexibility while maintaining the overall stability of the molecule.
Crystallographic studies of methyl 3,4-O-isopropylidene-β-D-arabinopyranoside and related compounds have provided detailed three-dimensional structural information. The crystal structure reveals that the pyranose ring adopts a chair conformation with specific puckering parameters that can be described using the Cremer-Pople notation [8]. The chair conformation is characterized by puckering parameters Q = 0.5344 (6), θ = 20.15 (7)°, and φ = 22.3 (2)°, indicating a well-defined chair geometry with minimal distortion [8].
The crystallographic analysis shows that the isopropylidene-protected arabinopyranoside ring is non-planar, with the maximum deviation from planarity being approximately 0.65 Å for one of the carbon atoms in the ring [8]. This deviation is consistent with the chair conformation and reflects the natural puckering of the six-membered ring to minimize ring strain and optimize bond angles.
Unit cell parameters for crystalline forms of related isopropylidene-protected pyranosides typically belong to orthorhombic space groups, with specific lattice parameters that depend on the packing arrangements and intermolecular interactions [11]. The crystal packing is stabilized by intermolecular hydrogen bonding interactions, particularly involving the free hydroxyl groups that are not protected by the isopropylidene acetal [8].
Bond lengths and bond angles in the crystal structure show normal values for carbohydrate derivatives. The C-O bond lengths within the pyranose ring are typically in the range of 1.40-1.45 Å, while the C-C bond lengths are approximately 1.52-1.54 Å [8]. The glycosidic C-O bond length connecting the methyl group to the anomeric carbon is characteristic of β-glycosidic linkages, with values around 1.43 Å.
The structural rigidity of methyl 3,4-O-isopropylidene-β-D-arabinopyranoside arises from a combination of intramolecular interactions that restrict conformational mobility and maintain the preferred three-dimensional arrangement. The most significant contributor to rigidity is the isopropylidene protecting group, which forms a covalent constraint between the C3 and C4 positions through the formation of a five-membered dioxolane ring [14].
Intramolecular hydrogen bonding interactions play a crucial role in stabilizing the overall conformation. The free hydroxyl group at C2 can form intramolecular hydrogen bonds with nearby oxygen atoms, including the ring oxygen or the acetal oxygen atoms of the isopropylidene group [8]. These interactions have typical bond lengths in the range of 2.7-2.9 Å and contribute to the overall conformational preference [8].
The anomeric effect contributes to structural rigidity through electronic interactions between the glycosidic oxygen lone pairs and the antibonding orbitals of adjacent C-O bonds. This orbital interaction favors specific conformational arrangements and creates an energy barrier for rotation around the glycosidic bond [12]. The magnitude of this effect is typically 1-3 kcal/mol, which is sufficient to maintain conformational preference under physiological conditions.
Van der Waals interactions between non-bonded atoms within the molecule contribute to the overall stability and help define the preferred molecular geometry. These interactions are particularly important in maintaining the chair conformation of the pyranose ring, where optimal spacing between atoms minimizes repulsive forces while maximizing attractive dispersion interactions [14].
The five-membered dioxolane ring formed by the isopropylidene group exhibits restricted ring puckering due to the smaller ring size compared to the six-membered pyranose ring. This constraint propagates to the adjacent pyranose ring, effectively reducing the overall conformational flexibility of the molecule [16]. The result is a relatively rigid molecular framework that maintains its preferred conformation across a range of environmental conditions.